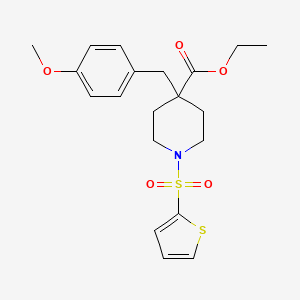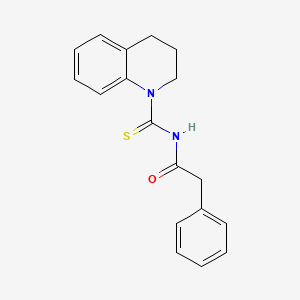![molecular formula C20H20ClNO2 B4958094 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline](/img/structure/B4958094.png)
8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline, also known as Cmpd-7, is a synthetic compound that has gained attention for its potential use in scientific research. This compound is a quinoline derivative that has been shown to have various biochemical and physiological effects. In
作用机制
The mechanism of action of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline is not fully understood. However, studies have shown that 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline can interact with various targets in cells, including ion channels, enzymes, and receptors. 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to inhibit the activity of certain enzymes, leading to changes in cellular signaling pathways. Additionally, 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to modulate the activity of ion channels, leading to changes in membrane potential and cellular excitability.
Biochemical and Physiological Effects:
8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to have various biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to have anti-inflammatory and antioxidant properties. Studies have also shown that 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline can modulate the activity of certain enzymes involved in metabolism and cellular signaling.
实验室实验的优点和局限性
One of the main advantages of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline is its specificity for certain targets in cells. This makes it a potentially useful tool for studying specific cellular processes and for developing new treatments for various diseases. Additionally, 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with.
However, there are also limitations to using 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline in lab experiments. One limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain assays. Additionally, 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to have poor bioavailability in vivo, which can limit its potential use as a therapeutic agent.
未来方向
There are many potential future directions for research involving 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline. One area of research could focus on improving the solubility and bioavailability of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline, which could increase its potential use as a therapeutic agent. Additionally, future studies could focus on identifying the specific targets of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline in cells, which could lead to a better understanding of its mechanism of action.
Another potential area of research could focus on developing new derivatives of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline with improved properties. For example, new derivatives could be designed to have increased solubility or improved specificity for certain targets in cells.
Conclusion:
In conclusion, 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline is a synthetic compound that has gained attention for its potential use in scientific research. Its anticancer and neuroprotective properties make it a potentially useful tool for studying cellular processes and developing new treatments for various diseases. While there are limitations to using 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline in lab experiments, there are also many potential future directions for research involving this compound.
合成方法
The synthesis of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline involves the reaction of 2-chloro-6-methylphenol with 1-bromo-4-(2-butoxyethoxy)benzene, followed by the reaction of the resulting intermediate with 8-hydroxyquinoline. The final product is obtained through a purification process involving column chromatography. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been studied for its potential use in various scientific research fields. One of the main applications of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline is in the field of cancer research. Studies have shown that 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has anticancer properties and can induce apoptosis in cancer cells. Additionally, 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Another potential application of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline is in the field of neuroscience. Studies have shown that 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline can modulate the activity of ion channels in neurons, leading to changes in neuronal excitability. This makes 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline a potentially useful tool for studying neuronal signaling pathways and for developing new treatments for neurological disorders.
属性
IUPAC Name |
8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c1-15-7-4-10-17(21)20(15)24-14-3-2-13-23-18-11-5-8-16-9-6-12-22-19(16)18/h4-12H,2-3,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIZNNBHLHOWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(2-Chloro-6-methylphenoxy)butoxy]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B4958011.png)
![4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4958018.png)

![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4958030.png)
![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4958036.png)


![5-{6-[(2-chlorobenzyl)amino]-3-pyridazinyl}-2-ethylbenzenesulfonamide](/img/structure/B4958063.png)


![7-[(2-chloro-4-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4958088.png)

![tetrahydro-2-furanylmethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4958105.png)
![2-butyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4958108.png)